

In-Depth Technical Guide: (4R)-4-ethyl-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Ethyl-1,3-oxazolidin-2-one**

Cat. No.: **B102768**

[Get Quote](#)

CAS Number: 98974-04-0

This technical guide provides a comprehensive overview of **(4R)-4-ethyl-1,3-oxazolidin-2-one**, a prominent chiral auxiliary in asymmetric synthesis. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Core Compound Data

(4R)-4-ethyl-1,3-oxazolidin-2-one is a heterocyclic compound widely employed as a chiral auxiliary, often referred to as an Evans auxiliary. Its structure enables the stereocontrolled formation of new chiral centers in a variety of chemical reactions.

Property	Value	Reference
CAS Number	98974-04-0	[1]
Molecular Formula	C ₅ H ₉ NO ₂	[1]
Molecular Weight	115.13 g/mol	[1]
IUPAC Name	(4R)-4-ethyl-1,3-oxazolidin-2-one	[1]
Synonyms	(R)-4-ethyloxazolidin-2-one, (4R)-4-ethyl-2-oxazolidinone	[1]
InChI Key	CRHQYASHOICRND- SCSAIBSYSA-N	[1]
Canonical SMILES	CC[C@H]1CC(=O)N1	[1]

Physicochemical Properties

Quantitative data for **(4R)-4-ethyl-1,3-oxazolidin-2-one** is summarized below. Please note that some of these values are computed due to the limited availability of experimentally determined data in published literature.

Property	Value (Computed)
XLogP3	-0.2
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	1
Exact Mass	115.06332853 g/mol
Topological Polar Surface Area	38.3 Å ²

Experimental Protocols

Synthesis of (4R)-4-ethyl-1,3-oxazolidin-2-one

The synthesis of **(4R)-4-ethyl-1,3-oxazolidin-2-one** typically starts from the corresponding chiral amino alcohol, **(R)-(-)-2-aminobutan-1-ol**. The following is a general, representative protocol based on established methods for the synthesis of Evans-type oxazolidinones.

Materials:

- **(R)-(-)-2-aminobutan-1-ol**
- Diethyl carbonate
- Potassium carbonate (K_2CO_3)
- Toluene
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

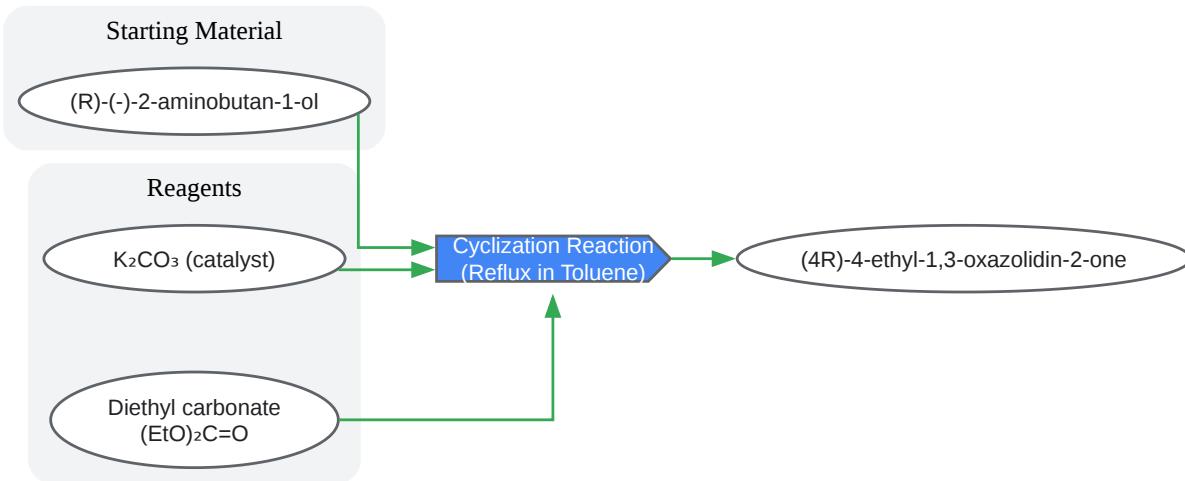
- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add **(R)-(-)-2-aminobutan-1-ol** (1.0 eq), diethyl carbonate (1.5 eq), and a catalytic amount of potassium carbonate (0.1 eq).
- Add toluene to the flask to create a slurry.
- Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Filter the reaction mixture to remove the potassium carbonate.
- The filtrate is then concentrated under reduced pressure to remove the toluene and excess diethyl carbonate.
- The crude product is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure **(4R)-4-ethyl-1,3-oxazolidin-2-one**.

Diastereoselective Alkylation using N-Acyl-(4R)-4-ethyl-1,3-oxazolidin-2-one

This protocol outlines a general procedure for the diastereoselective alkylation of an N-acyl derivative of (4R)-4-ethyl-1,3-oxazolidin-2-one, a common application in asymmetric synthesis.^{[2][3]}

Materials:

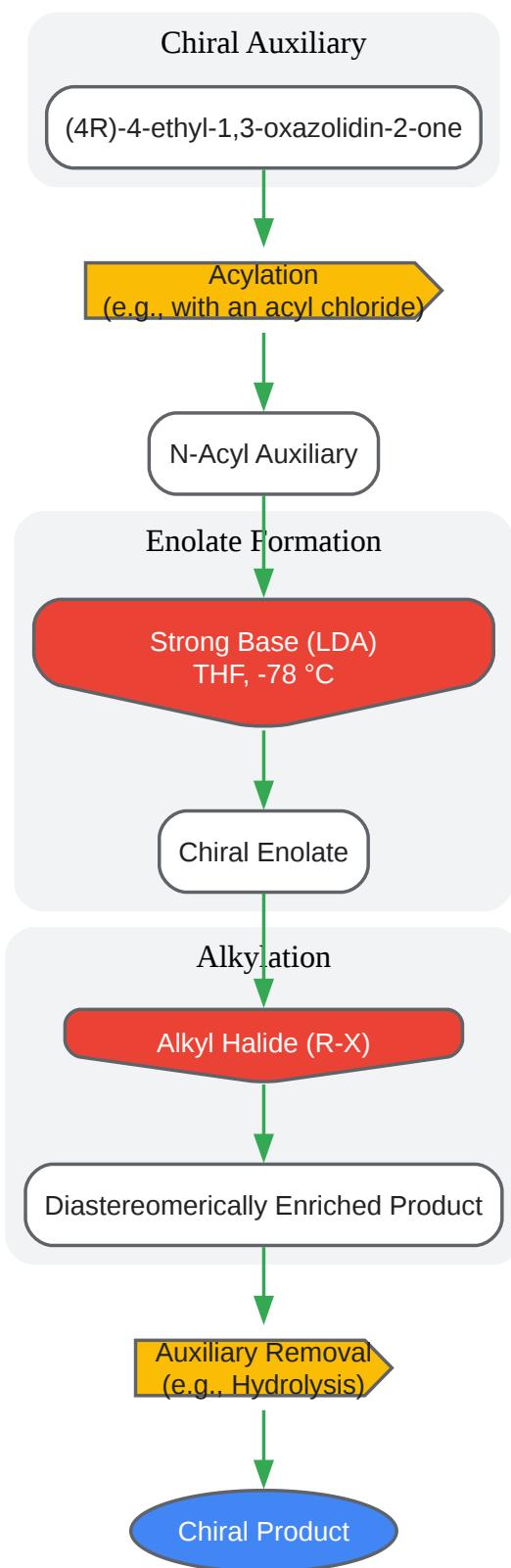
- N-acyl-(4R)-4-ethyl-1,3-oxazolidin-2-one
- Anhydrous tetrahydrofuran (THF)
- A strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS)
- Alkyl halide (e.g., benzyl bromide, methyl iodide)
- Saturated aqueous ammonium chloride (NH₄Cl) solution


Procedure:

- Dissolve the N-acyl-(4R)-4-ethyl-1,3-oxazolidin-2-one in anhydrous THF in a flame-dried, nitrogen-purged round-bottom flask and cool the solution to -78 °C in a dry ice/acetone bath.
- Slowly add the strong base (e.g., LDA) dropwise to the solution and stir for 30-60 minutes to form the enolate.
- Add the alkyl halide to the reaction mixture and continue to stir at -78 °C for several hours, monitoring the reaction by TLC.
- Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Allow the mixture to warm to room temperature and extract the product with an organic solvent such as ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- The diastereomeric ratio of the product can be determined by ^1H NMR spectroscopy, and the product can be purified by flash column chromatography.

Mandatory Visualizations


Synthesis of (4R)-4-ethyl-1,3-oxazolidin-2-one

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for (4R)-4-ethyl-1,3-oxazolidin-2-one.

Workflow for Diastereoselective Alkylation

[Click to download full resolution via product page](#)

Caption: Asymmetric alkylation workflow using the chiral auxiliary.

Applications in Drug Development and Asymmetric Synthesis

(4R)-4-ethyl-1,3-oxazolidin-2-one serves as a powerful tool in asymmetric synthesis, enabling the preparation of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. The ethyl group at the 4-position provides a specific steric environment that directs the approach of incoming reagents, leading to high levels of diastereoselectivity in reactions such as:

- Asymmetric Aldol Reactions: The enolates derived from N-acyl derivatives of (4R)-4-ethyl-1,3-oxazolidin-2-one react with aldehydes to produce β -hydroxy carbonyl compounds with high stereocontrol.^[4] This is a fundamental carbon-carbon bond-forming reaction in the synthesis of complex natural products and pharmaceuticals.
- Diastereoselective Alkylation: As detailed in the experimental protocol, this chiral auxiliary is highly effective in directing the alkylation of enolates to produce α -substituted carbonyl compounds with a high degree of stereoselectivity.^[3]
- Asymmetric Michael Additions: The chiral enolates can also be used as nucleophiles in conjugate additions to α,β -unsaturated carbonyl compounds.

While specific examples of blockbuster drugs synthesized using the (4R)-4-ethyl variant are not as prominently documented as those using the 4-phenyl or 4-isopropyl derivatives, its utility lies in the fine-tuning of the steric and electronic properties of the chiral auxiliary for specific substrates in the early stages of drug discovery and process development. The principles of its application are foundational to the synthesis of a wide range of chiral building blocks for medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (4R)-4-ethyl-1,3-oxazolidin-2-one | C5H9NO2 | CID 641503 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (–)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [In-Depth Technical Guide: (4R)-4-ethyl-1,3-oxazolidin-2-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b102768#cas-number-for-4r-4-ethyl-1-3-oxazolidin-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com